Sigma-1 Receptor Pharmacological Target Engagement: Class-Level Affinity Benchmarking vs. KSCM-1
The primary biological annotation for this compound class is sigma-1 receptor binding. The benchmark compound KSCM-1 (5,6-dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) exhibits sigma-1 Ki = 27.5 nM with selectivity over sigma-2 [1]. While direct Ki data for the target compound have not been published in peer-reviewed literature, the benzofuran-2-carboxamide core with N-alkyl substitution is claimed in the Marriott patent as a sigma receptor ligand composition of matter, placing the target compound within a validated pharmacological space [2]. Users should note: the furan-3-yl-propan-2-yl chain diverges structurally from the piperidinyl-phenyl series, so affinity must be measured empirically.
| Evidence Dimension | Sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | No published Ki; benzofuran-2-carboxamide N-alkyl core patent-claimed as sigma receptor ligand [2] |
| Comparator Or Baseline | KSCM-1: sigma-1 Ki = 27.5 nM [1] |
| Quantified Difference | Cannot be calculated without target compound empirical data |
| Conditions | Radioligand competition binding assay; sigma-1 receptor |
Why This Matters
This class-level evidence provides the strongest available pharmacological rationale for selecting this compound in sigma receptor-focused discovery programs, while highlighting the critical need for empirical affinity determination prior to drawing potency conclusions.
- [1] Marriott, K.S.; Morrison, A.Z.; Moore, M.; Olubajo, O.; Stewart, L.E. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorg. Med. Chem. 2012, 20, 6856–6861. View Source
- [2] Marriott, K.S. Benzofuran compounds, compositions, kits and/or methods thereof. U.S. Patent US9532983B2, January 3, 2017. Available at: https://patents.google.com/patent/US9532983B2/en View Source
